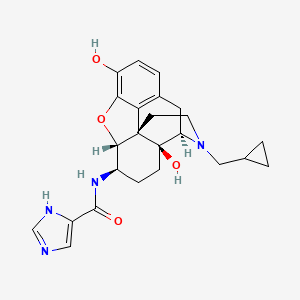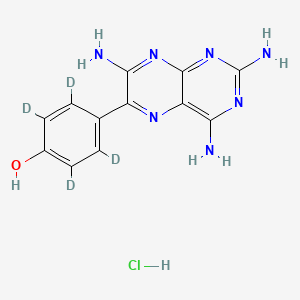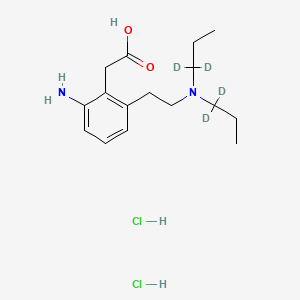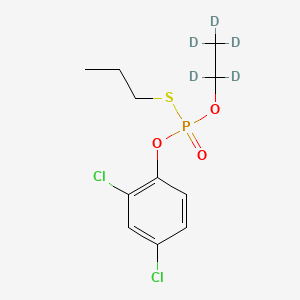
PD-1/PD-L1-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-25 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). These proteins play a crucial role in the immune system by regulating immune responses and maintaining self-tolerance. This compound has gained significant attention due to its potential in cancer immunotherapy, as it can block the interaction between PD-1 and PD-L1, thereby enhancing the immune system’s ability to attack cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent couplingCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
PD-1/PD-L1-IN-25 has a wide range of scientific research applications, including:
Mechanism of Action
PD-1/PD-L1-IN-25 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .
Comparison with Similar Compounds
PD-1/PD-L1-IN-25 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as BMS-202, BMS-8, and BMS-37. These compounds share a similar mechanism of action but differ in their binding affinities, pharmacokinetic properties, and clinical efficacy. This compound is unique due to its specific structural features that enhance its binding to PD-L1 and its potential for oral bioavailability .
List of Similar Compounds
- BMS-202
- BMS-8
- BMS-37
- Incyte-001
- Incyte-011
- BMS-1001
Properties
Molecular Formula |
C26H24ClN3O5 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(3S)-1-[[6-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoyl]amino]pyridin-3-yl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H24ClN3O5/c27-24-19(17-5-6-21-22(12-17)35-11-10-34-21)2-1-3-20(24)25(31)29-23-7-4-16(13-28-23)14-30-9-8-18(15-30)26(32)33/h1-7,12-13,18H,8-11,14-15H2,(H,32,33)(H,28,29,31)/t18-/m0/s1 |
InChI Key |
IFRDLUIKBRLJIE-SFHVURJKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CN=C(C=C2)NC(=O)C3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















